![molecular formula C21H20N2O4S B2457349 (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895455-12-6](/img/structure/B2457349.png)
(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound’s unique structure, which includes an acetyl group, an allyl group, and methoxy substituents, makes it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups, such as the acetyl group or the benzothiazole ring
Mode of Action
Based on its structure, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces . These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various pathways, such as the oxidative stress response and various metabolic pathways . The downstream effects of these pathway alterations could include changes in cell growth, survival, or function.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as the compound’s size, polarity, and functional groups would influence its bioavailability. For instance, the presence of the acetyl group could potentially enhance the compound’s absorption and distribution by increasing its lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Based on its structure, it could potentially alter protein function, gene expression, or cellular signaling, leading to changes in cell behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions could affect the compound’s solubility or stability, altering its ability to reach and interact with its targets .
Preparation Methods
The synthesis of (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Allylation and Methoxylation: The allyl and methoxy groups can be introduced through nucleophilic substitution reactions using allyl bromide and methoxy reagents, respectively.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that benzothiazole derivatives exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that (Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. The specific substitution patterns in this compound may enhance its efficacy against certain cancer types.
- Acetylcholinesterase Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s disease. This suggests potential therapeutic applications in cognitive disorders.
- Anti-inflammatory Effects : Some derivatives of benzothiazole have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Acetylcholinesterase Inhibitors : A study highlighted the synthesis of several benzothiazole derivatives demonstrating significant inhibition against acetylcholinesterase, with some compounds achieving IC50 values as low as 2.7 µM . This suggests that this compound could be explored further for similar activities.
- Antibacterial Screening : Research on related compounds showed promising antibacterial activity against various pathogens . This indicates potential applications in developing new antibiotics or adjunct therapies.
- Anti-inflammatory Studies : Investigations into the anti-inflammatory properties of benzothiazole derivatives revealed significant effects in preclinical models, suggesting that this compound may also exhibit similar benefits .
Comparison with Similar Compounds
(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be compared with other benzothiazole derivatives:
(Z)-1-(benzo[d]thiazol-2-yl)-2-(3-substituted thiazolidine-4-one) hydrazine: This compound also exhibits antimicrobial and antitumor activities but differs in its substitution pattern and specific biological targets.
5-arylazothiazoles: These compounds are known for their antimicrobial properties and are structurally similar but lack the acetyl and allyl groups present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including an acetyl group and a benzamide moiety, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Structural Characteristics
The compound's molecular formula is C21H20N2O4S, and it exhibits a complex structure that may influence its interaction with biological targets. The presence of the dimethoxy group and allyl substitution enhances its reactivity and potential biological efficacy.
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. Preliminary studies on similar compounds have shown:
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
This compound | 100 | 99 |
Benzothiazole derivatives | Varies | Antimicrobial effects against various pathogens |
The compound has demonstrated significant inhibition rates against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer properties. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of cell cycle progression
- Induction of apoptosis in cancer cells
For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines, suggesting that this compound may share these properties due to its structural similarities .
3. Neuroprotective Effects
Recent findings suggest that thiazole and thiazolidine derivatives can ameliorate neurodegenerative conditions such as Alzheimer's disease by targeting multiple pathways:
- Inhibition of cholinesterase activity
- Reduction of amyloid-beta aggregation
Compounds similar to this compound have shown promise in preclinical studies for their ability to inhibit amyloid-beta and tau protein aggregation at micromolar concentrations .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of benzothiazole derivatives:
- Study on Antimicrobial Activity : A study assessed the antimicrobial properties of various benzothiazole derivatives against Candida albicans and other pathogens. Results indicated that certain substitutions enhanced activity significantly .
- Anticancer Screening : In vitro studies demonstrated that specific benzothiazole compounds inhibited the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Neuroprotective Mechanisms : Research focused on thiazole-based compounds showed their ability to inhibit key enzymes involved in Alzheimer's pathology, suggesting potential therapeutic applications for cognitive disorders .
Properties
IUPAC Name |
4-acetyl-N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-5-10-23-16-11-17(26-3)18(27-4)12-19(16)28-21(23)22-20(25)15-8-6-14(7-9-15)13(2)24/h5-9,11-12H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGMHOQQSFXISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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